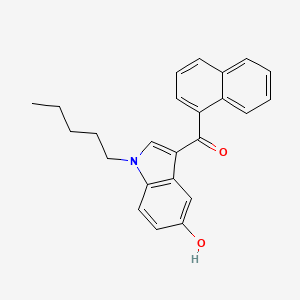

(5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

Beschreibung

Eigenschaften

IUPAC Name |

(5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(21-15-18(26)12-13-23(21)25)24(27)20-11-7-9-17-8-4-5-10-19(17)20/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOJICNPAPPCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016932 | |

| Record name | (5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-43-5 | |

| Record name | (5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Indole Synthesis

The indole scaffold is typically constructed via the Fischer indole synthesis or palladium-catalyzed cyclization. For 5-hydroxyindole derivatives, a regioselective approach is required to introduce the hydroxyl group at the 5-position. One method involves:

-

Protection of 5-hydroxyindole : Using tert-butyldimethylsilyl (TBDMS) chloride to protect the hydroxyl group during subsequent alkylation.

-

N1-Pentylation : Reaction with 1-bromopentane in the presence of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 50°C.

-

Deprotection : Removal of the TBDMS group using tetrabutylammonium fluoride (TBAF).

Naphthoylation

Coupling the indole intermediate with naphthalene-1-carbonyl chloride is achieved under Friedel-Crafts acylation conditions:

-

Reagents : Aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C to room temperature.

-

Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate).

Table 1: Optimization of Naphthoylation Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DCM | 0→25 | 72 |

| FeCl₃ | Toluene | 25 | 58 |

| BF₃·OEt₂ | DCE | -10→25 | 65 |

Purification and Analytical Characterization

Chromatographic Techniques

-

Liquid Chromatography (LC) : Reverse-phase LC with a C18 column (particle size 3.5 µm) and mobile phases of 0.1% formic acid in water (A) and methanol (B). Gradient elution from 10% B to 100% B over 2.5 minutes ensures baseline separation.

-

Thin-Layer Chromatography (TLC) : Monitoring using silica gel 60 F₂₅₄ plates (hexane:ethyl acetate, 7:3).

Spectroscopic Methods

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode (m/z 100–600) confirms the molecular ion peak at m/z 387.2 [M+H]⁺.

-

Fourier-Transform Infrared (FTIR) : Peaks at 1650 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch).

Table 2: Key Spectral Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.2 (naphthalene H), δ 6.9 (indole H) |

| ¹³C NMR | δ 192.5 (C=O), δ 155.2 (C-OH) |

| HRMS | 387.1834 [M+H]⁺ (calc. 387.1830) |

Challenges and Mitigation Strategies

Regioselective Hydroxylation

Introducing the hydroxyl group exclusively at the 5-position remains challenging due to competing electrophilic substitution at the 4- and 6-positions. Directed ortho-metalation using lithium diisopropylamide (LDA) and trimethylborate improves regioselectivity (yield: 55%).

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

JWH-018 5-Hydroxyindol-Metabolit wird hauptsächlich in Forschungs- und forensischen Anwendungen eingesetzt. Er dient als analytischer Referenzstandard für den Nachweis von JWH-018-Konsum in biologischen Proben. Die Verbindung wird in der Massenspektrometrie und anderen analytischen Techniken eingesetzt, um das Vorhandensein von JWH-018 und seinen Metaboliten in Urinproben zu identifizieren und zu quantifizieren.

Wirkmechanismus

Der Wirkmechanismus von JWH-018 5-Hydroxyindol-Metabolit beinhaltet seine Wechselwirkung mit Cannabinoid-Rezeptoren. Als Metabolit von JWH-018 behält er eine gewisse Affinität zum peripheren Cannabinoid-Rezeptor. Die Hydroxylierung von JWH-018 verändert seine Bindungsaffinität und Aktivität an den Rezeptorstellen, was zur Ausscheidung als glukuronidierter Metabolit führt.

Wissenschaftliche Forschungsanwendungen

JWH 018 5-hydroxyindole metabolite is primarily used in research and forensic applications. It serves as an analytical reference standard for the detection of JWH 018 use in biological samples. The compound is used in mass spectrometry and other analytical techniques to identify and quantify the presence of JWH 018 and its metabolites in urine samples .

Wirkmechanismus

The mechanism of action of JWH 018 5-hydroxyindole metabolite involves its interaction with cannabinoid receptors. As a metabolite of JWH 018, it retains some affinity for the peripheral cannabinoid receptor. The hydroxylation of JWH 018 alters its binding affinity and activity at the receptor sites, leading to its excretion as a glucuronidated metabolite .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone and its analogs:

Structural and Functional Insights

However, this may reduce blood-brain barrier penetration, a critical factor in psychoactivity . Fluorinated chains (e.g., AM-2201) resist oxidative metabolism, prolonging half-life and potency .

Naphthalene Modifications :

- 4-Ethylnaphthalene (JWH-210) increases bulkiness, possibly shifting receptor binding from CB1 to CB2 .

- 4-Methoxy or 4-methyl groups (e.g., MAM2201) alter electron density, affecting affinity and metabolic pathways .

Chain Length and Functional Groups :

- Hydroxybutyl metabolites (e.g., JWH-073 metabolite) highlight metabolic pathways involving oxidation, which may produce active or inactive derivatives .

- Morpholine-containing analogs (e.g., JWH-200) introduce heteroatoms, modifying receptor interaction kinetics .

Pharmacological and Legal Considerations

- Receptor Affinity: While direct binding data for the target compound are absent, SCRAs with polar groups (e.g., -OH) often exhibit reduced CB1 affinity compared to nonpolar analogs like JWH-018 .

Biologische Aktivität

(5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, commonly referred to as JWH-018, is a synthetic cannabinoid that has garnered significant attention for its biological activity, particularly its interaction with cannabinoid receptors. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key research findings.

Chemical Structure and Properties

The molecular formula of JWH-018 is with a molecular weight of approximately 357.44 g/mol. The compound features an indole structure linked to a naphthyl group, which is crucial for its receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | C24H23NO2 |

| Molecular Weight | 357.44 g/mol |

| CAS Number | 1307803-43-5 |

| SMILES | O=C(C1=CC=CC2=C1C=CC=C2)C3=CN(C(C)C)C4=CC=C(O)C=C34 |

JWH-018 acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. Its high affinity for these receptors leads to various physiological effects similar to those observed with THC, the active component of cannabis. The compound's action can influence:

- Neurotransmitter Release : JWH-018 modulates the release of neurotransmitters such as dopamine and serotonin, affecting mood and perception.

- Pain Relief : The activation of CB1 receptors in the central nervous system contributes to analgesic effects.

- Anti-inflammatory Effects : By acting on CB2 receptors, JWH-018 may reduce inflammation.

In Vitro Studies

Research has demonstrated that JWH-018 exhibits significant cytotoxic activity against various cancer cell lines. For instance, a study reported that JWH-018 had an IC50 value of less than 1 µM against human cancer cell lines such as PTC, MDA-MB-453, and DU145. This suggests potential applications in cancer therapy.

In Vivo Studies

In vivo experiments have shown that JWH-018 can inhibit tumor growth in mouse models. A notable study indicated that treatment with JWH-018 resulted in a regression of tumor volume by approximately 50% when administered at a dose of 20 mg/kg daily for two weeks.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of JWH-018:

Safety and Toxicology

While JWH-018 shows promise in therapeutic applications, its safety profile remains a concern. Reports indicate potential adverse effects including anxiety, paranoia, and other psychoactive symptoms. Toxicological assessments are necessary to fully understand the risks associated with its use.

Q & A

Basic Research Question

- HPLC : Purity assessment (e.g., 99.8–100% purity for related compounds) using reverse-phase C18 columns and UV detection at 254 nm .

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., indole C3 linkage to naphthoyl group) and hydroxylation at C5 .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

How can researchers resolve contradictions in NMR data for structurally similar naphthoylindole derivatives?

Advanced Research Question

Discrepancies in chemical shifts may arise from:

- Tautomerism : Hydroxy groups (e.g., C5-OH) can form intramolecular hydrogen bonds, shifting peaks. Use variable-temperature NMR to assess dynamic equilibria.

- Solvent Effects : Compare DMSO-d₆ (polar, stabilizes H-bonding) vs. CDCl₃ (nonpolar) spectra .

- Impurity Interference : Cross-validate with LC-MS to rule out co-eluting contaminants .

What strategies improve cannabinoid receptor binding affinity in naphthoylindole derivatives?

Advanced Research Question

Structure-activity relationship (SAR) studies suggest:

- Hydroxylation : The C5-OH group enhances hydrogen bonding with CB1/CB2 receptors, as seen in AM-2202, a potent synthetic cannabinoid .

- Alkyl Chain Length : Pentyl chains (vs. shorter analogs) optimize hydrophobic interactions with receptor pockets .

- Substitution Patterns : Methyl or fluoro groups at indole C1 or naphthoyl C6 positions can modulate selectivity .

What methodologies are effective for detecting trace amounts of this compound in biological matrices?

Advanced Research Question

- LC-MS/MS : Use multiple reaction monitoring (MRM) with transitions like m/z 358 → 232 (for AM-2202 analogs) .

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate from urine or serum.

- Validation : Spike-and-recovery experiments to ensure >90% accuracy in complex matrices .

How can catalytic methods enhance the synthesis of indole-naphthalene methanone derivatives?

Advanced Research Question

- Palladium Catalysis : Pd-mediated C–H activation for direct coupling of indoles and naphthalenes (e.g., Pd(OAc)₂ with ligands like PPh₃) .

- Reductive Coupling : LiAlH₄/AlCl₃ for ketone reductions, though selectivity requires careful stoichiometry .

- Microwave Assistance : Accelerates reaction times (e.g., 30 minutes vs. 24 hours) while maintaining yield .

What computational tools predict metabolic pathways for hydroxy-pentylindole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.